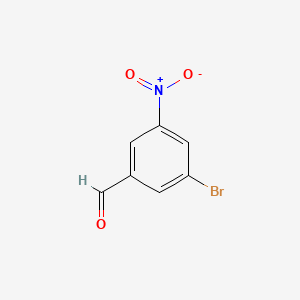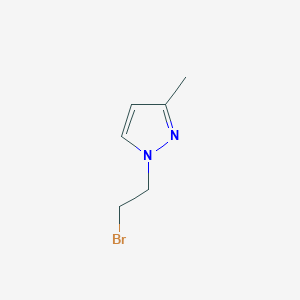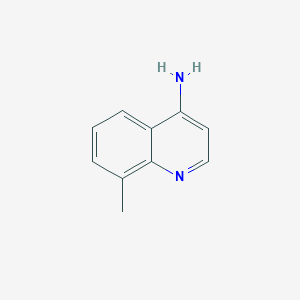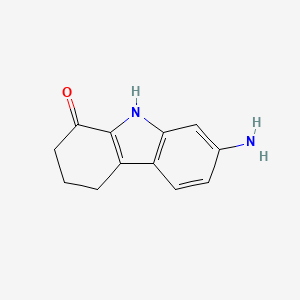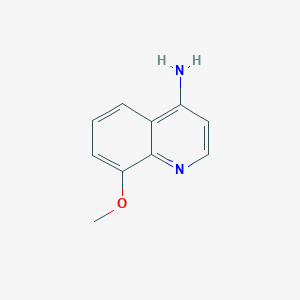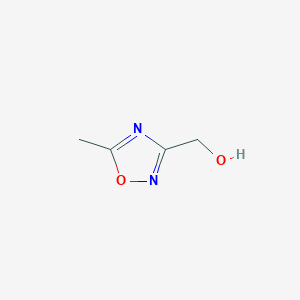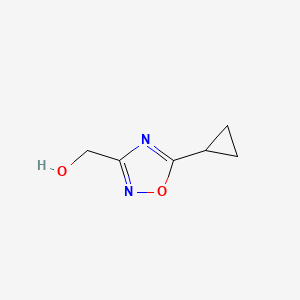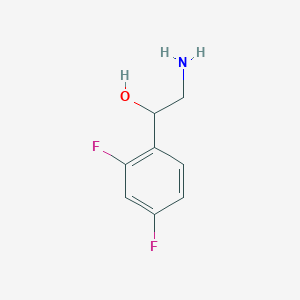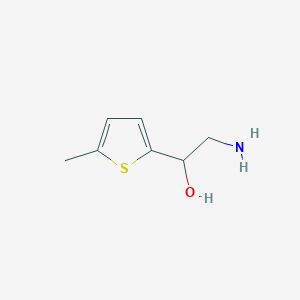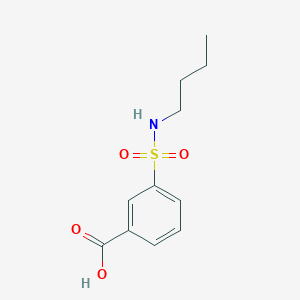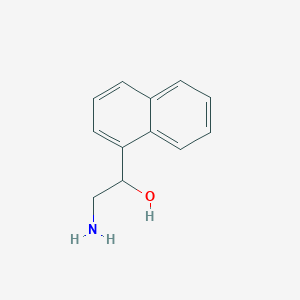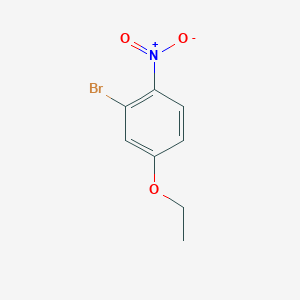
2-Bromo-4-ethoxy-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethoxy-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a pale yellow crystalline solid known for its unique chemical properties and applications in various fields such as chemistry, biology, and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-ethoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .
Pharmacokinetics
It’s known that the compound is a yellow solid and can dissolve in organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can affect the course of the reaction . Additionally, the temperature and pressure conditions can also impact the reaction .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-ethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as bromine cation and nitro groups, which are strong electrophiles . The compound’s interactions with these biomolecules involve the formation of sigma bonds and the generation of positively charged intermediates, which are crucial for the substitution reactions to proceed .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify proteins and enzymes within the cell, leading to changes in cellular activities. These modifications can impact cell signaling pathways, resulting in altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its electrophilic aromatic substitution reactions. . These intermediates undergo further reactions, such as proton removal, to yield substituted benzene rings. The compound’s interactions with biomolecules, such as enzymes and proteins, involve the formation of these intermediates and subsequent reactions that lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for the compound’s biochemical activity and its effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, leading to changes in cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization can impact its interactions with biomolecules and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-bromo-4-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and bromination steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethoxy-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the nitro group can be replaced by other electrophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the ethoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Reduction: The major product is 2-bromo-4-ethoxy-1-aminobenzene.
Electrophilic Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2-Bromo-4-ethoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-2-nitroanisole: Similar structure but with different positions of the substituents.
2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
2-Bromo-4-ethoxy-1-nitrobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring, which significantly influences its reactivity and applications. The ethoxy group also imparts distinct physical and chemical properties compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-bromo-4-ethoxy-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRFWCCICSGULX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
